molecular formula C27H24Cl2F3N3O2 B2781537 (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one CAS No. 338409-25-9

(2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one

Katalognummer: B2781537
CAS-Nummer: 338409-25-9
Molekulargewicht: 550.4
InChI-Schlüssel: TYVNGUOQFJUDPZ-WTKPLQERSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one” is a synthetic small molecule characterized by a conjugated enone backbone ((2Z)-prop-2-en-1-one) with two key substituents:

  • Arylpiperazine moiety: A 3-chloro-5-(trifluoromethyl)pyridine group is linked to a piperazine ring via an ethoxy bridge.
  • Chlorophenyl group: A 4-chlorophenyl substituent at the ketone terminus contributes to steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

The compound’s stereochemistry (Z-configuration) and extended conjugation system may further dictate its interaction with biomolecular targets, though specific mechanistic data remain to be elucidated.

Eigenschaften

IUPAC Name

(Z)-1-(4-chlorophenyl)-3-[3-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24Cl2F3N3O2/c28-22-7-5-20(6-8-22)25(36)9-4-19-2-1-3-23(16-19)37-15-14-34-10-12-35(13-11-34)26-24(29)17-21(18-33-26)27(30,31)32/h1-9,16-18H,10-15H2/b9-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVNGUOQFJUDPZ-WTKPLQERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC(=C2)C=CC(=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCOC2=CC=CC(=C2)/C=C\C(=O)C3=CC=C(C=C3)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-chlorophenyl and 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives. These intermediates are then subjected to coupling reactions, often using reagents like palladium catalysts, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with arylpiperazine derivatives and enone-containing molecules. Key comparisons include:

1. MK45 (RTC6)
  • Structure: Features a thiophene-substituted butanone linked to a 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine .
  • Key Differences: Core: MK45 lacks the (Z)-enone backbone, instead utilizing a saturated butanone chain. Substituents: Thiophene vs. chlorophenyl group; this alters electronic properties (thiophene is π-excessive) and may shift target selectivity.
  • Bioactivity : MK45’s synthesis focused on central nervous system (CNS) receptor modulation, suggesting the target compound’s piperazine-pyridine motif could similarly target neurotransmitter receptors .
2. Ferroptosis-Inducing Compounds (FINs)
  • Structure: Natural (e.g., artemisinin) and synthetic FINs often incorporate electrophilic enones or quinones to trigger lipid peroxidation .
  • The Z-enone configuration could enhance Michael acceptor reactivity, a feature critical in pro-ferroptotic compounds like erastin .
3. Plant-Derived Bioactive Enones
  • Structure: Curcuminoids and chalcones share conjugated enones but lack synthetic substituents like trifluoromethyl .
  • Key Differences: Synthetic modifications in the target compound (e.g., piperazine, chloro groups) likely enhance metabolic stability compared to natural enones, which are prone to rapid degradation.

Pharmacokinetic and Pharmacodynamic Insights

  • Lipophilicity: The trifluoromethyl and chloro groups increase logP values compared to non-halogenated analogues, favoring blood-brain barrier penetration but risking hepatotoxicity .
  • Synthetic Accessibility: The compound’s multi-step synthesis (e.g., piperazine coupling, Z-selective enone formation) contrasts with simpler plant-derived enones, which are extractable but less tunable .

Table 1: Comparative Analysis of Structural and Bioactive Features

Compound Name Core Structure Key Substituents Bioactivity Highlights Synthesis Complexity
Target Compound (2Z)-Prop-2-en-1-one 4-Chlorophenyl, trifluoromethyl-pyridine Potential CNS/receptor modulation High (multi-step)
MK45 (RTC6) Butanone Thiophene, trifluoromethyl-pyridine CNS-targeted Moderate
Artemisinin Derivatives Trioxane Endoperoxide bridge Ferroptosis induction Low (natural source)
Curcumin Diarylheptanoid Hydroxyl, methoxy groups Antioxidant, anti-inflammatory Low (plant extract)

Biologische Aktivität

The compound (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one, often referred to as a chalcone derivative, exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound includes a chalcone backbone with various substituents that enhance its biological activity. The presence of the trifluoromethyl group and the piperazine moiety are critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC26H24ClF3N4O
Molecular Weight487.93 g/mol
CAS Number338406-46-5
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the Chalcone Skeleton : Condensation reactions between appropriate aldehydes and ketones.
  • Introduction of Functional Groups : Utilizing electrophilic aromatic substitution to introduce the trifluoromethyl and piperazine groups.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves:

  • Induction of Apoptosis : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been shown to induce G0/G1 phase arrest, preventing cancer cell proliferation.

Antimicrobial Activity

The compound also displays significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as certain fungi. This is attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity essential for microbial survival.

Neuropharmacological Effects

Research indicates potential neuroprotective effects , suggesting that it may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.

The biological activities of (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It may modulate neurotransmitter receptors, influencing neurological pathways.

Study 1: Anticancer Activity

In a study published in Cancer Letters, (2Z)-3-[3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethoxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one was tested against MCF-7 breast cancer cells, showing a significant reduction in cell viability at concentrations above 10 µM. Apoptotic markers such as caspase activation were observed.

Study 2: Antimicrobial Efficacy

A research article in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against various bacterial strains, highlighting its potential as a lead compound for antibiotic development.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The compound’s synthesis involves coupling a piperazine derivative (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine) with a prop-2-en-1-one backbone. outlines a method using HOBt (hydroxybenzotriazole), TBTU (tetramethyluronium tetrafluoroborate), NEt₃ (triethylamine), and anhydrous DMF under nitrogen, achieving ~70% yield. To optimize yields:

  • Replace TBTU with newer coupling agents like COMU for reduced side reactions.
  • Monitor reaction progress via TLC or HPLC to identify incomplete coupling.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities .

Q. How should researchers validate the structural integrity of this compound?

Use a combination of:

  • X-ray crystallography (SHELXL/SHELXS software for refinement; ).
  • NMR spectroscopy : Compare aromatic proton signals (e.g., δ 7.2–8.5 ppm for pyridine and chlorophenyl groups) with similar piperazine derivatives ().
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 594.12). Discrepancies in spectral data may indicate stereochemical impurities (e.g., Z/E isomerism in the propenone moiety) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in stereochemical assignments?

If experimental data (e.g., NOESY NMR or X-ray) conflict with predicted Z-configuration:

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model energy-minimized structures.
  • Compare computed NMR chemical shifts (via Gaussian or ORCA) with experimental data.
  • Use molecular docking to assess biological activity implications of stereochemical errors (e.g., altered binding to kinase targets) .

Q. What strategies are recommended for analyzing biological activity discrepancies across assays?

Conflicting results (e.g., high in vitro potency but low in vivo efficacy) may arise from:

  • Metabolic instability : Test compound stability in liver microsomes (e.g., human S9 fraction assays).
  • Solubility limitations : Use DLS (dynamic light scattering) to assess aggregation in PBS.
  • Off-target effects : Employ kinome-wide profiling (e.g., Eurofins KinaseScan) to identify non-specific binding. Adjust assay conditions (e.g., add 0.01% Tween-80 to improve solubility) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability ( ).
  • Piperazine linker optimization : Test ethylene glycol spacers (as in ) versus rigid bicyclic systems (e.g., norbornane; ) for conformational effects.
  • Biological assays : Prioritize enzyme inhibition (e.g., kinase IC₅₀) and cellular uptake studies (Caco-2 permeability) .

Data Analysis & Experimental Design

Q. What statistical approaches are critical for dose-response studies?

  • Use non-linear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Apply Hill slope analysis to detect cooperative binding (slope >1 suggests positive cooperativity).
  • Validate with replicates (n ≥ 3) and report 95% confidence intervals. Outliers may indicate compound degradation or assay interference (e.g., autofluorescence) .

Q. How should researchers design crystallization trials for X-ray studies?

  • Screen solvent systems : Start with methanol/water or DMSO/ethyl acetate gradients.
  • Use seed crystals from similar compounds ( ) to induce nucleation.
  • Optimize via high-throughput robotics (e.g., Gryphon LCP) and analyze with SHELXD for phase resolution .

Comparative & Mechanistic Studies

Q. What distinguishes this compound’s mechanism from structurally similar analogs?

Compared to analogs with thiophene or triazole substituents ():

  • The trifluoromethylpyridine group enhances lipophilicity (logP ~3.5 vs. ~2.8 for chlorophenyl derivatives).
  • The propenone moiety enables covalent binding to cysteine residues (confirmed via MS/MS after tryptic digestion).
  • Piperazine flexibility may reduce off-target binding versus rigid scaffolds () .

Q. How can researchers address low reproducibility in biological assays?

  • Standardize cell culture conditions (e.g., passage number, serum batch).
  • Pre-treat compounds with Chelex resin to remove trace metals.
  • Include positive controls (e.g., staurosporine for kinase assays) and validate with orthogonal readouts (e.g., Western blot vs. ELISA) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.